iRGD peptide

Tumor-homing peptide Neuropilin-1 CendR pathway

iRGD is the only tumor-penetrating peptide with randomized Phase 2 clinical validation. Its sequentially activated dual-receptor mechanism—initial αv integrin binding (Kd 17.8 nM for αvβ3) followed by proteolytic cleavage exposing a CendR motif that binds NRP-1—drives active trans-tissue transport of co-administered payloads deep into tumor parenchyma within minutes. Unlike conventional RGD peptides confined to vasculature, iRGD achieves 3× chemotherapeutic dose sparing, 12–14× nanoparticle accumulation, and 40× antibody tumor penetration via simple co-injection without covalent conjugation. Select iRGD for combination chemotherapy protocols, nanomedicine development, or whole-tumor imaging where passive EPR or vascular-only targeting is pharmacologically inadequate.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B15604120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20?,21-,22-,23-/m0/s1
InChIKeyYHTTWXCDIRTOQX-SGCZUILESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iRGD Peptide (CRGDKGPDC, CEND-1, Certepetide): Cyclic Tumor-Penetrating Nonapeptide with Dual-Receptor Mechanism for Enhanced Solid Tumor Drug Delivery


Internalizing RGD (iRGD) peptide is a 9‑amino acid disulfide‑cyclized nonapeptide (sequence: CRGDKGPDC; CAS 1392278‑76‑0) that belongs to the tumor‑penetrating peptide (TPP) class [1]. Unlike conventional RGD peptides that merely target tumor vasculature via αv integrin binding, iRGD operates through a sequentially activated dual‑receptor mechanism: the intact cyclic peptide first homes to tumor endothelium by binding αvβ3/αvβ5 integrins (Kd = 17.8 ± 8.6 nM for αvβ3; 61.7 ± 13.3 nM for αvβ5), is then proteolytically cleaved to expose a cryptic C‑end Rule (CendR) motif (R/KXXR/K), which binds neuropilin‑1 (NRP‑1) to trigger active trans‑tissue transport of co‑administered payloads deep into tumor parenchyma [2]. Systemically administered iRGD can carry chemically conjugated or simply co‑injected drugs, nanoparticles, and antibodies into extravascular tumor tissue through a bulk transport pathway that is tumor‑specific and does not require covalent linkage [3]. The peptide has advanced to Phase 2 randomized clinical trials under the names CEND‑1, LSTA1, and certepetide for pancreatic ductal adenocarcinoma and other solid tumors [4].

Why Conventional RGD Peptides and Single-Receptor Tumor-Targeting Ligands Cannot Substitute for iRGD in Applications Requiring Deep Tumor Penetration


Conventional RGD peptides—whether linear (e.g., GRGDS, GRGDSPK) or cyclic (e.g., cRGDfK, cilengitide)—deliver cargo exclusively to tumor blood vessels and perivascular regions because they possess only an integrin‑binding motif and lack the CendR tissue‑penetration module [1]. Non‑CendR RGD peptides including RGD‑4C (CDCRGDCFC) and cyclo(-RGDfK-) fail to increase tumor vascular permeability when systemically administered, confirming that integrin binding alone is insufficient to trigger the NRP‑1‑dependent transcytosis pathway [2]. Other tumor‑penetrating peptides such as LyP‑1 (CGNKRTRGC) engage the same CendR trafficking pathway but target a different primary receptor (p32/gC1qR) and do not use αv integrins as the vascular homing receptor; consequently, their tumor selectivity profile, tissue biodistribution, and payload compatibility differ from iRGD [3]. Moreover, the passive Enhanced Permeability and Retention (EPR) effect—the dominant mechanism for untargeted nanomedicine accumulation—requires 6–8 hours to reach peak extravasation and is ineffective for small‑molecule drugs, whereas iRGD‑mediated CendR transport is an active, energy‑dependent process that occurs within minutes and accommodates payloads from small molecules (~0.6 kDa) to nanoparticles (~130 nm) [4]. These mechanistic differences render simple substitution of iRGD with generic RGD peptides, other TPPs, or reliance on passive tumor accumulation pharmacologically inadequate for achieving therapeutic drug concentrations in poorly perfused, desmoplastic solid tumors.

Quantitative Head‑to‑Head Differentiation Evidence: iRGD Peptide vs. Conventional RGD Peptides and Alternative Tumor‑Targeting Ligands


Dual‑Receptor Sequential Activation Mechanism: iRGD Binds Both αv Integrins and Neuropilin‑1, Enabling Active Trans‑Tissue Transport That No Conventional RGD Peptide Possesses

iRGD is the only RGD‑containing peptide that harbors both an αv integrin‑binding RGD motif and a cryptic CendR (R/KXXR/K) neuropilin‑1‑binding motif that is sequentially exposed by tumor‑specific proteolytic cleavage. The intact iRGD peptide binds purified αvβ3 integrin with Kd = 17.8 ± 8.6 nM and αvβ5 integrin with Kd = 61.7 ± 13.3 nM, placing its integrin affinity in the mid‑to‑low nanomolar range comparable to optimized cyclic RGD pentapeptides [1]. However, upon tumor protease cleavage, the liberated CRGDK fragment loses integrin affinity but gains strong NRP‑1 binding—a receptor engagement that conventional RGD peptides (linear GRGDS, cyclic cRGDfK, cilengitide) cannot achieve because they entirely lack the CendR motif [2]. Non‑CendR RGD peptides RGD‑4C and cyclo(-RGDfK-) were directly tested alongside iRGD and produced no measurable increase in tumor vascular permeability, confirming that αv integrin binding alone is insufficient for tissue penetration [3]. This dual‑receptor mechanism is unique to iRGD among clinically investigated tumor‑targeting peptides and represents a class‑level differentiator: no other RGD‑based ligand activates a receptor‑mediated bulk transport pathway across tumor vasculature.

Tumor-homing peptide Neuropilin-1 CendR pathway Integrin αvβ3/αvβ5

Tumor Spheroid Penetration Depth: iRGD‑Mediated Delivery Achieves 144–150 μm Penetration vs. 115 μm for Conventional RGD‑Mediated Delivery in Glioma Spheroids

In a direct head‑to‑head comparison using C6 glioma multicellular spheroids (3D tumor model), doxorubicin‑polymer conjugates (PPCD) were formulated with either conventional RGD cyclopeptide (RGD‑PPCD) or iRGD (iRGD‑PPCD), and penetration depth was quantitatively measured. RGD‑PPCD penetrated to a depth of 115 μm, while iRGD‑PPCD reached 144 μm, and co‑administered iRGD + PPCD (unconjugated) achieved 150 μm—representing a 25%–30% increase in penetration depth for the iRGD‑mediated delivery systems over the conventional RGD‑mediated system [1]. This enhanced intratumoral penetration translated into significant survival benefit in vivo: in an orthotopic brain tumor model, median survival was 61 days for iRGD + PPCD, 57.5 days for iRGD‑PPCD, and 43.5 days for RGD‑PPCD—a 40% prolongation of median survival for the iRGD combination regimen over the conventional RGD conjugate [1]. Importantly, in vitro cytotoxicity and cellular uptake showed no significant difference between RGD‑PPCD and iRGD‑PPCD, confirming that the observed differential benefit arises specifically from deeper tissue penetration rather than from enhanced cell‑level uptake [1].

Tumor spheroid penetration Drug delivery Glioma 3D tumor model

Tumor Drug Accumulation: iRGD Co‑Administration Increases Intratumoral Drug Levels 7‑ to 40‑Fold vs. Drug Alone; Non‑CendR RGD Peptides Produce No Enhancement

Systemic co‑injection of iRGD with anti‑cancer agents produces dramatic, quantitative increases in tumor drug accumulation compared to drug administered alone. In orthotopic xenograft models, iRGD co‑administration increased tumor accumulation of doxorubicin (DOX) 7‑fold, liposomal doxorubicin 14‑fold, nab‑paclitaxel (Abraxane, 130 nm nanoparticle) 12‑fold, and trastuzumab (monoclonal antibody) 40‑fold by ELISA (14‑fold by immunohistochemistry) compared to the respective drug alone [1]. In the peritoneal carcinomatosis model, intraperitoneal iRGD co‑injection enhanced intratumoral entry of dextran to approximately 300% and doxorubicin to 250% of drug‑alone levels [2]. Critically, non‑CendR RGD peptides (RGD‑4C, cyclo(-RGDfK-)) and a scrambled iRGD control (CRGDDGPKC) produced no measurable increase in tumor permeability or drug accumulation when tested under identical conditions, establishing that the CendR/NRP‑1 axis—not integrin binding—is the necessary and sufficient driver of the enhanced drug delivery [3]. The tumor‑specific nature of this effect is evidenced by the lack of iRGD‑induced permeability or drug accumulation changes in non‑tumor tissues [4].

Tumor drug accumulation Pharmacokinetics Co-administration Therapeutic index

Therapeutic Index Improvement: iRGD Co‑Administration Achieves Equivalent Anti‑Tumor Efficacy at a 3‑Fold Lower Drug Dose, Reducing Systemic Toxicity

iRGD co‑administration enables a 3‑fold reduction in the chemotherapeutic dose required to achieve equivalent anti‑tumor efficacy. In orthotopic 22Rv1 prostate cancer xenografts, the combination of iRGD with 1 mg/kg doxorubicin was as potent as 3 mg/kg doxorubicin alone—a dose that reaches the cumulative maximum tolerated dose (MTD)—while tumors from both the 1 and 3 mg/kg DOX groups combined with iRGD showed stronger TUNEL staining (indicating greater apoptosis) than tumors treated with 3 mg/kg DOX alone [1]. Critically, iRGD combination therapy did not increase doxorubicin cardiotoxicity (the main dose‑limiting toxicity of DOX): cardiomyocyte apoptosis and body weight changes were identical between DOX alone and DOX + iRGD groups at equivalent DOX doses [1]. At a clinical dose (9 mg/kg trastuzumab), the iRGD + trastuzumab combination eradicated all tumors in mice, whereas trastuzumab alone only slowed tumor growth; eradicated tumors did not relapse during a 2‑week post‑treatment observation period [2]. In contrast, a non‑CendR RGD peptide tested in the same system did not enhance drug efficacy [3]. The 3‑fold dose reduction translates directly to a widened therapeutic index, as the same anti‑tumor outcome is achieved with commensurately lower systemic drug exposure.

Therapeutic index Dose reduction Doxorubicin Cardiotoxicity Trastuzumab

Pharmacodynamic–Pharmacokinetic Disconnect: iRGD Tumor Penetration Effect Persists ≥24 Hours Despite Short Plasma Half‑Life (~25 min Mouse; ~2 h Human); Conventional RGD Peptides Lack Sustained PD Effect

A comprehensive preclinical and clinical PK/PD study of CEND‑1 (iRGD) demonstrated that the plasma half‑life is approximately 25 minutes in mice and 2 hours in patients following intravenous administration, consistent with the rapid renal clearance expected for a ~1 kDa cyclic peptide [1]. Despite this short systemic exposure, quantitative whole‑body autoradiography (QWBA) and quantitative radioactivity analysis (QRA) revealed that [³H]‑CEND‑1 localized to tumors and was retained there while being cleared from most healthy tissues within 3 hours; at 8 hours post‑dose, tumor [³H]‑CEND‑1 concentrations were 2.7–4.1 times higher than in any other organ analyzed [1]. Functionally, the tumor‑penetrating effect persisted far beyond the plasma half‑life: in mice with hepatocellular carcinoma, a single intravenous dose of CEND‑1 produced an approximately 2.7‑fold increase in tumor Evans blue accumulation when the dye was injected 24 hours after CEND‑1 administration, whereas an RGD control peptide or saline produced no effect [2]. This sustained pharmacodynamic window—≥24 hours from a single dose—is mechanistically attributable to durable NRP‑1 pathway activation and distinguishes iRGD from conventional RGD peptides, whose effects are temporally coupled to their plasma concentration. The clinical relevance of this PK/PD disconnect is underscored by the Phase 1 trial dosing schedule (CEND‑1 on days 1, 8, and 15 of a 28‑day cycle), which leverages the prolonged PD effect to maintain tumor penetration between intermittent doses [3].

Pharmacodynamics Pharmacokinetics Duration of action Tumor retention CEND-1

Clinical Translation with Randomized Phase 2 Evidence: iRGD (CEND‑1/Certepetide) Achieved 59% ORR in Phase 1 Metastatic PDAC and 60% 2‑Year OS in Neoadjuvant PDAC—Differentiating from Stalled RGD‑Peptide Programs

iRGD (as CEND‑1/LSTA1/certepetide) is the only tumor‑penetrating peptide with randomized Phase 2 clinical trial evidence. In the first‑in‑human Phase 1 study (NCT03517176) of CEND‑1 plus nab‑paclitaxel/gemcitabine in 29 evaluable patients with metastatic PDAC, the objective response rate (ORR) was 59% (1 complete response, 16 partial responses), with a median overall survival (OS) of 13.2 months (95% CI 9.7–22.5) [1]. No dose‑limiting toxicities were observed, and the 3.2 mg/kg dose was selected for Phase 2 based on the best ORR of 61.5% [2]. The randomized, double‑blinded, placebo‑controlled Phase 2 ASCEND trial (ACTRN12621001290886) is evaluating this dose with gemcitabine/nab‑paclitaxel in untreated metastatic PDAC, powered to detect a 6‑month PFS improvement from 47% (control) to 61.2% (CEND‑1) [2]. In the neoadjuvant setting, the Phase 1/2a CENDIFOX trial (NCT05121038) of certepetide with mFOLFIRINOX in resectable/borderline resectable PDAC reported a 50% R0 resection rate, 70% pathologic partial response rate, 60% two‑year OS rate, and 12‑month median disease‑free survival, with no serious adverse events attributed to certepetide [3]. For context, the benchmark RGD‑based integrin antagonist cilengitide (cRGDf(NMe)V) failed to demonstrate OS benefit in Phase 3 glioblastoma trials (EORTC 26071‑22072; Stupp et al. 2014 Lancet Oncol), and no other RGD peptide has advanced to randomized Phase 2 testing as a tumor‑penetration enhancer [4].

Clinical trial Pancreatic ductal adenocarcinoma Objective response rate Overall survival CEND-1 Certepetide

Evidence‑Based Application Scenarios for iRGD Peptide: Where Quantifiable Differentiation Drives Scientific and Procurement Value


Co‑Administration Enhancer for Chemotherapy Dose Reduction in Solid Tumor Models

iRGD is uniquely suited as a systemic co‑administration agent to reduce the required dose of cytotoxic chemotherapeutics while maintaining or improving anti‑tumor efficacy. The quantitative evidence demonstrates that iRGD co‑injection with 1 mg/kg doxorubicin achieves equivalent tumor growth inhibition as 3 mg/kg doxorubicin alone (the maximum tolerated dose), with stronger apoptosis induction and no increase in cardiotoxicity [1]. This 3‑fold dose‑sparing effect is mediated by the CendR pathway and is not achievable with conventional RGD peptides. Users developing combination chemotherapy protocols—particularly for tumors with narrow therapeutic windows such as pancreatic, breast, or prostate cancers—should select iRGD over alternative RGD peptides when the procurement objective is to widen the therapeutic index through enhanced intratumoral drug delivery rather than merely targeting the tumor vasculature.

Nanomedicine and Antibody Tumor Penetration Enhancer for Desmoplastic and Stroma‑Rich Tumors

iRGD is the only peptide demonstrated to enhance tumor accumulation of nanoparticles (nab‑paclitaxel, 12‑fold; liposomal doxorubicin, 14‑fold) and monoclonal antibodies (trastuzumab, 40‑fold) when simply co‑injected without covalent conjugation [2]. This bystander effect operates across three orders of magnitude in payload size (0.6 kDa small molecules to ~150 kDa antibodies and 130 nm nanoparticles) and is tumor‑specific, with no increase in drug accumulation in normal tissues [2]. For researchers and industrial developers of nanomedicine formulations, antibody‑drug conjugates, or siRNA/mRNA delivery systems targeting stroma‑rich tumors such as pancreatic ductal adenocarcinoma, iRGD co‑administration offers a procurement‑efficient strategy: existing approved drugs or nanoparticle formulations can be used without re‑engineering, avoiding the regulatory complexity of creating a new chemical entity. The Phase 1/2 clinical data in PDAC—where dense stroma is the primary barrier to drug delivery—validate this approach in the most challenging relevant indication [3].

Pre‑Clinical Tumor Imaging Agent Delivery for Deep Tissue Visualization

iRGD conjugation or co‑injection significantly enhances the sensitivity of tumor imaging by delivering contrast agents and fluorescent probes deep into extravascular tumor parenchyma rather than confining signal to the perivascular region [4]. In direct comparison, conventional RGD peptides delivered imaging cargo only to tumor blood vessels, whereas iRGD‑conjugated probes spread throughout the entire tumor mass [4]. The quantifiable improvement in imaging sensitivity—up to 400% increased signal accumulation for co‑injected dyes—makes iRGD the peptide of choice for researchers requiring whole‑tumor visualization rather than vascular‑only labeling. This application is directly supported by the clinical DCE‑MRI Phase 1 imaging study (NCT01741597), which used iRGD to enhance contrast agent delivery for metastatic lesion detection in breast and pancreatic cancer patients [4].

Clinical‑Stage Tumor‑Penetrating Peptide for Combination Therapy Trials in Pancreatic and Gastrointestinal Cancers

iRGD (as CEND‑1/certepetide/LSTA1) is the sole tumor‑penetrating peptide with active randomized Phase 2 clinical trials, making it the only procurement‑ready candidate for clinical combination therapy studies. The clinical evidence package includes: Phase 1 safety and efficacy (59% ORR, 13.2‑month median OS in metastatic PDAC) [5]; a randomized Phase 2 ASCEND trial powered for PFS improvement [6]; and Phase 1/2a neoadjuvant data showing 50% R0 resection, 70% pathologic partial response, and 60% two‑year OS in resectable PDAC [7]. For clinical investigators, CROs, and pharmaceutical partners selecting a tumor‑penetration enhancer for pancreatic, biliary tract, or other gastrointestinal cancer trials, iRGD offers the only available clinical‑grade peptide with GMP manufacturing, an established safety profile, and regulatory precedent. The alternative RGD‑peptide approach (cilengitide) failed Phase 3, and no other tumor‑penetrating peptide class member has reached randomized Phase 2 testing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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